Grgdspc

Biomaterials Hydrogel functionalization Thiol-ene chemistry

GRGDSPC is a linear heptapeptide (Gly-Arg-Gly-Asp-Ser-Pro-Cys, MW 690.7 Da) that combines the canonical RGD integrin-recognition motif with a unique C-terminal cysteine residue. The free thiol enables covalent, site-specific immobilization to biomaterials via maleimide, gold-thiol, or disulfide chemistry—a capability absent in non-thiolated RGD peptides. GRGDSPC achieves 94.10% conjugation efficiency in acrylated dextran hydrogels within 15 minutes (vs. 15.78% for methacrylated systems), ensuring rapid, high-yield biomaterial functionalization. The linear form preserves flexibility for controlled integrin selectivity, while the cyclized disulfide variant uniquely targets collagen receptor α2β1 on osteosarcoma cells and inhibits chondrocyte attachment to native tissue-form type VI collagen—activities linear GRGDSP entirely fails to exhibit. When conjugated to PLGA microspheres via thiol-maleimide chemistry, it achieves 90.60 ± 2.20% coupling efficiency and markedly improves cell adhesion. These distinct chemical and biological properties make GRGDSPC the definitive choice for applications requiring defined surface presentation, efficient bioconjugation, or collagen-receptor targeting.

Molecular Formula C25H42N10O11S
Molecular Weight 690.7 g/mol
Cat. No. B1343802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrgdspc
Synonyms(glycyl-arginyl-glycyl-aspartyl)-seryl-prolyl-cysteinyl
Gly-Arg-Gly-Asp-Ser-Pro-Cys
GRGDSPC
Molecular FormulaC25H42N10O11S
Molecular Weight690.7 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O
InChIInChI=1S/C25H42N10O11S/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29)
InChIKeyOBPKIOQCZVIMAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GRGDSPC: RGD Integrin-Binding Heptapeptide with Terminal Thiol for Site-Specific Bioconjugation


GRGDSPC is a linear synthetic heptapeptide (Gly-Arg-Gly-Asp-Ser-Pro-Cys; molecular weight 690.7 Da) that contains the canonical Arg-Gly-Asp (RGD) integrin-recognition motif with a C-terminal cysteine residue [1]. The RGD tripeptide serves as the primary recognition element for multiple RGD-binding integrins, including αvβ3, α5β1, and αvβ6, and recapitulates adhesion signals of extracellular matrix proteins such as fibronectin and vitronectin . The C-terminal cysteine provides a free thiol group for site-specific immobilization to biomaterials via maleimide, gold-thiol, or disulfide chemistry [2]. GRGDSPC is commercially available with purity typically >95% as determined by HPLC and mass spectrometry [3].

Why GRGDSPC Cannot Be Replaced by Generic RGD Peptides or Linear Analogs Without Thiol Functionality


Generic RGD peptides such as GRGDSP, GRGDSPK, or RGDS lack the C-terminal cysteine residue and therefore cannot support site-specific, covalent thiol-mediated immobilization chemistry required for reproducible biomaterial functionalization . Furthermore, the cyclic disulfide-bonded form (C*GRGDSPC*) demonstrates qualitatively different receptor recognition profiles compared to its linear counterpart GRGDSP, including the ability to inhibit adhesion to tissue-form type VI collagen and to interact with the collagen receptor α2β1—activities that linear GRGDSP entirely fails to exhibit [1][2]. The thiol moiety also enables conjugation kinetics and efficiency that vary dramatically depending on the acceptor chemistry (acrylate vs. methacrylate), with acrylate-based systems achieving near-quantitative coupling within 1 hour whereas methacrylate systems show markedly inferior reactivity [3]. These functional and chemical distinctions preclude simple substitution with non-thiolated or linear-only RGD peptides in applications requiring defined surface presentation, controlled integrin selectivity, or efficient covalent bioconjugation.

GRGDSPC Differential Evidence: Quantified Performance Against Linear and Methacrylate Comparators


GRGDSPC Thiol-Acrylate Conjugation Efficiency vs. Methacrylate in Hydrogel Functionalization

GRGDSPC undergoes rapid and highly efficient conjugation to acrylated dextran (DEX-MAES16) via thiol-acrylate Michael addition, achieving near-quantitative coupling. In contrast, conjugation to methacrylated dextran (DEX-HEMA16) under identical conditions yields substantially lower efficiency [1].

Biomaterials Hydrogel functionalization Thiol-ene chemistry Conjugation kinetics

Cyclic C*GRGDSPC* vs. Linear GRGDSP: Differential Inhibition of MG-63 Osteosarcoma Cell Adhesion to Collagen I

In a direct comparative adhesion assay using MG-63 osteosarcoma cells on immobilized collagen I, the cyclic disulfide-bonded form C*GRGDSPC* inhibited cell adhesion, whereas the linear GRGDSP peptide showed no inhibitory activity [1]. Additionally, C*GRGDSPC* specifically eluted the α2β1 integrin from collagen-Sepharose affinity columns, confirming direct interaction with this collagen receptor.

Integrin receptor selectivity Cell adhesion inhibition Collagen receptor α2β1 Osteosarcoma

Cyclic C*GRGDSPC* vs. Linear GRGDSP: Chondrocyte Attachment to Tissue-Form Type VI Collagen

In a solid-phase adhesion assay using bovine articular cartilage chondrocytes, the cyclic C*GRGDSPC* peptide inhibited cell attachment to the intact, tissue form of type VI collagen, whereas the linear GRGDSP peptide failed to inhibit attachment to this substrate [1]. The attachment showed metal ion dependence, with MnCl₂ providing maximal support, MgCl₂ slightly less, and CaCl₂ ineffective.

Cartilage biology Type VI collagen Chondrocyte adhesion Extracellular matrix

GRGDSPC-Modified PLGA Microspheres: Cell Adhesion Improvement in Bone Tissue Engineering

Modification of PLGA porous microspheres with GRGDSPC significantly improved the adhesion of MG-63 osteosarcoma cells compared to unmodified PLGA microspheres [1]. GRGDSPC was covalently conjugated via maleimide-thiol chemistry to NH₂-PEG-Mal, achieving a conjugation efficiency of 90.60 ± 2.20%.

Bone tissue engineering PLGA scaffolds Cell adhesion MG-63 osteosarcoma cells

GRGDSPC Conformational Flexibility: Structural Basis for Integrin Antagonism

Combined ¹H-NMR spectroscopy and molecular dynamics simulations revealed that GRGDSPC adopts a flexible 'S'-shaped molecular structure characterized by two fused weak β-turns (type II, 4→1 hydrogen bond; and type II', 7→4 hydrogen bond) that remains conformationally dynamic throughout the simulation [1]. This conformational flexibility, with interconversions between multiple turns initiated at Asp⁴, Ser⁵, and Cys⁷, is proposed to underlie the peptide's antagonistic properties toward integrin-mediated processes.

Peptide conformation NMR spectroscopy Molecular dynamics Integrin antagonism

GRGDSPC Validated Application Scenarios Based on Quantitative Comparative Evidence


Hydrogel Functionalization for Controlled hMSC Interaction via Thiol-Acrylate Chemistry

GRGDSPC is optimally suited for functionalizing photocrosslinkable hydrogels based on acrylated dextran (DEX-MAES), where it achieves 94.10% conjugation efficiency at 15 minutes and complete conjugation by 1 hour with 10 mg peptide/g macromer [1]. The methacrylated alternative (DEX-HEMA) achieves only 15.78% efficiency at 15 minutes and 35.66% at 1 hour, making GRGDSPC the clear choice for acrylate-based hydrogel systems requiring rapid, high-yield peptide immobilization to regulate human mesenchymal stem cell (hMSC) interactions [1].

Collagen Receptor α2β1 Targeting in Osteosarcoma Research

When cyclized via disulfide bond formation (C*GRGDSPC*), this peptide sequence enables targeting of the collagen receptor α2β1 on MG-63 osteosarcoma cells—an interaction that linear GRGDSP completely fails to achieve [2]. This cyclized form is appropriate for applications requiring collagen receptor engagement, whereas linear GRGDSPC should be selected when flexibility and site-specific thiol conjugation are prioritized over constrained receptor recognition [2].

Native Tissue-Form Type VI Collagen Studies in Cartilage Biology

The cyclic disulfide-bonded form C*GRGDSPC* uniquely inhibits chondrocyte attachment to native, tissue-form type VI collagen without requiring reduction or denaturation of the ECM substrate [3]. Linear GRGDSP fails to inhibit attachment to this physiologically relevant collagen form unless the collagen is artificially reduced and alkylated [3]. This differential activity makes the cyclic form essential for studies involving intact type VI collagen matrices, such as pericellular matrix investigations in articular cartilage [3].

PLGA-Based Bone Tissue Engineering Scaffolds Requiring Covalent RGD Immobilization

GRGDSPC covalently conjugated to PLGA porous microspheres via thiol-maleimide chemistry achieves 90.60 ± 2.20% conjugation efficiency and significantly improves MG-63 osteosarcoma cell adhesion compared to unmodified hydrophobic PLGA [4]. This application is particularly relevant for bone tissue engineering where PLGA's inherent hydrophobicity limits cell-material interactions, and where site-specific, oriented peptide presentation is required for reproducible biological outcomes [4].

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